5-fluoro-2-[(2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine
Description
The compound 5-fluoro-2-[(2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine features a pyrimidine core substituted with a fluorine atom at the 5-position. A methoxy linker connects the pyrimidine to a bicyclic octahydrocyclopenta[c]pyrrol-3a-yl group, which is further modified by a sulfonylated 1-methyl-2-(propan-2-yl)-imidazole moiety.
Properties
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN5O3S/c1-13(2)17-23-16(10-24(17)3)29(26,27)25-9-14-5-4-6-19(14,11-25)12-28-18-21-7-15(20)8-22-18/h7-8,10,13-14H,4-6,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJAPFRAVNRPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-fluoro-2-[(2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrimidine ring : A six-membered ring containing two nitrogen atoms.
- Imidazole moiety : A five-membered ring with two nitrogen atoms, contributing to the compound's biological activity.
- Sulfonamide group : Enhances solubility and biological interaction.
- Cyclopentane structure : Provides a unique spatial configuration that may influence receptor binding.
This intricate structure suggests a potential for diverse interactions within biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including compounds similar to this compound. For instance, compounds with similar imidazole and pyrimidine structures have shown promising results against various cancer cell lines:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells.
- Antioxidant Activity : Some studies indicate potential antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of a related pyrimidine derivative, researchers found that treatment led to a dose-dependent reduction in cell viability across multiple cancer lines. The mechanism was linked to caspase activation, suggesting apoptosis as a primary mode of action .
Study 2: In Vivo Models
Another study utilized in vivo models to assess the therapeutic potential of similar compounds. Results indicated significant tumor regression and improved survival rates in treated groups compared to controls, reinforcing the need for further investigation into this compound's clinical applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to determine safety profiles before clinical application.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving coupling reactions with pyrimidine intermediates under acidic or polar aprotic conditions .
- Structure-Activity Relationship (SAR): The 5-fluoro substituent on pyrimidine enhances electronegativity and metabolic stability, as seen in fluorinated kinase inhibitors . The bicyclic octahydrocyclopenta[c]pyrrole system confers conformational rigidity, a feature shared with RBP4 antagonists in .
Preparation Methods
Imidazole Ring Formation
A one-pot condensation adapted from PMC4511007 employs 2-aminopyridine, acetylacetone, and a brominating agent (e.g., ) in THF. The reaction proceeds at 60°C for 4 hours, forming a substituted imidazole core. Subsequent Suzuki-Miyaura coupling with aryl boronic acids using (0.5 mol%) and (2 equiv) introduces the propan-2-yl group at the C2 position.
Sulfonylation
Sulfonation is achieved by treating the imidazole intermediate with sulfur trioxide () in dichloromethane (DCM) at 0–5°C. Quenching with aqueous yields the sulfonic acid, which is then converted to the sulfonyl chloride using . Reaction with the octahydrocyclopenta[c]pyrrolidine amine (Section 1) in the presence of triethylamine () affords the sulfonamide linkage.
Functionalization of the Pyrimidine Core
The 5-fluoro-2-methoxypyrimidine scaffold is synthesized via nucleophilic aromatic substitution. Fluoro-substitution at C5 is introduced using in dimethylformamide (DMF) at 120°C, while the methoxy group at C2 is installed via alkylation with methyl iodide () under basic conditions ().
Final Coupling and Assembly
The methoxy group on pyrimidine is replaced with the octahydrocyclopenta[c]pyrrolidine-sulfonylimidazole moiety through a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine () in THF, the hydroxyl group on the pyrrolidine intermediate displaces the methoxy group at C2 of pyrimidine, yielding the target compound.
Optimization Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Imidazole sulfonylation | , DCM, 0°C | 78 | 95 |
| Mitsunobu reaction | DEAD, , THF, 24h | 65 | 98 |
Challenges and Scalability Considerations
Q & A
Q. What computational methods are recommended for analyzing the molecular geometry and electronic properties of this compound?
To determine the molecular geometry and electronic structure, use Multiwfn , a wavefunction analysis tool. It enables topology analysis of electron density, electrostatic potential mapping, and orbital composition studies. For example:
- Calculate the Laplacian of electron density to identify bond critical points and assess bonding interactions.
- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites for reactivity studies.
- Use the built-in visualization module to correlate molecular geometry with spectroscopic properties (e.g., NMR chemical shifts) .
Q. What synthetic strategies are suitable for preparing this compound, given its complex heterocyclic framework?
Key steps include:
- Sulfonylation : React the octahydrocyclopenta[c]pyrrole intermediate with 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., pyridine/DCM).
- Methoxy-pyrimidine coupling : Use Mitsunobu or nucleophilic substitution reactions to attach the 5-fluoropyrimidine moiety to the sulfonylated scaffold.
- Optimization : Apply flow chemistry principles (e.g., continuous-flow reactors) to enhance yield and reduce side reactions, as demonstrated in analogous heterocyclic syntheses .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Combine:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
- X-ray crystallography (if crystalline) for absolute configuration determination, as shown for structurally related fluorinated pyrimidines .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies (e.g., NMR chemical shifts or IR stretching frequencies) may arise from solvent effects, conformational flexibility, or approximations in computational models. Mitigation strategies include:
- Solvent modeling : Use implicit/explicit solvent models in DFT calculations (e.g., PCM in Gaussian).
- Conformational averaging : Perform molecular dynamics (MD) simulations to sample low-energy conformers and compare averaged spectra with experimental data.
- Benchmarking : Validate computational methods against structurally characterized analogs (e.g., fluoropyrimidines in ) .
Q. What methodologies are effective for optimizing reaction conditions to improve yield and selectivity?
Adopt Design of Experiments (DoE) principles:
- Screen variables (temperature, catalyst loading, solvent ratio) via factorial designs.
- Use response surface methodology (RSM) to identify optimal conditions.
- Reference flow-chemistry protocols (e.g., ) for scalable, reproducible syntheses of sensitive intermediates.
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?
- Derivatization : Modify the imidazole sulfonyl group or pyrimidine fluorine to assess impact on bioactivity (e.g., antimicrobial or kinase inhibition).
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., enzymes with hydrophobic active sites).
- In vitro assays : Pair with fluorescence-based assays (e.g., ) to monitor target engagement in real time .
Q. What strategies are recommended for analyzing metabolic stability or degradation pathways?
- In silico prediction : Use ADMET predictors (e.g., SwissADME) to identify labile sites (e.g., sulfonyl groups).
- LC-MS/MS : Track metabolites in microsomal assays and correlate with computational fragmentation patterns.
- Isotopic labeling : Introduce ¹⁸O or deuterium at suspected cleavage sites to confirm degradation mechanisms .
Data Contradiction Analysis
Q. How to address inconsistencies in biological assay results across different studies?
- Standardize protocols : Ensure consistent cell lines, assay buffers, and controls.
- Validate compound stability : Confirm integrity via HPLC before/during assays.
- Cross-reference structural analogs : Compare with fluorinated pyrimidines (e.g., ) to identify assay-specific artifacts .
Methodological Tables
Q. Table 1. Key Computational Tools for Molecular Analysis
| Tool | Application | Reference |
|---|---|---|
| Multiwfn | Electron density topology, ESP maps | |
| Gaussian | DFT optimization, NMR prediction | |
| AutoDock Vina | Molecular docking |
Q. Table 2. Synthetic Optimization via DoE
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Solvent Ratio | DCM:MeOH (3:1–1:1) | 2:1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
